molecular formula C19H17ClN2O3S2 B6477788 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide CAS No. 2640972-73-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

Cat. No.: B6477788
CAS No.: 2640972-73-0
M. Wt: 420.9 g/mol
InChI Key: QRLCIVDUAGHHNJ-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(5-chloro-2-methoxyphenyl)ethanediamide” is a complex organic compound. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond. Thiophene is a heterocyclic compound with the formula C4H4S, resembling benzene but with one carbon atom replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bithiophene and 5-chloro-2-methoxyphenyl groups. The bithiophene group would likely impart some degree of conjugation to the molecule, potentially affecting its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amide groups could potentially undergo hydrolysis under acidic or basic conditions. The bithiophene moiety might also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Safety and Hazards

As with any chemical compound, handling “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(5-chloro-2-methoxyphenyl)ethanediamide” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the potential hazards associated with this compound .

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-25-15-6-4-12(20)11-14(15)22-19(24)18(23)21-9-8-13-5-7-17(27-13)16-3-2-10-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLCIVDUAGHHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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